molecular formula C16H19ClN4O2 B11482654 1-(3-chloro-2-methylphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(3-chloro-2-methylphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11482654
M. Wt: 334.80 g/mol
InChI Key: OHTSYFULOVAINM-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-methylphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the core pyrimidine structure, followed by the introduction of the 3-chloro-2-methylphenyl and propyl groups. Key steps may include:

    Cyclization reactions: to form the pyrimidine ring.

    Substitution reactions: to introduce the chloro and methyl groups.

    Alkylation reactions: to attach the propyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: conditions.

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-2-methylphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

    Substitution: Halogen atoms like chlorine can be substituted with other groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products: The major products depend on the type of reaction. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example:

    Enzyme inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.

    Pathway modulation: It may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Lacks the propyl group, which may affect its biological activity.

    1-(3-chloro-2-methylphenyl)-6-ethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Contains an ethyl group instead of a propyl group, potentially altering its chemical properties.

Uniqueness: The presence of the propyl group in 1-(3-chloro-2-methylphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may confer unique properties, such as enhanced lipophilicity or altered binding affinity to molecular targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H19ClN4O2/c1-3-7-20-8-11-14(18-9-20)21(16(23)19-15(11)22)13-6-4-5-12(17)10(13)2/h4-6,18H,3,7-9H2,1-2H3,(H,19,22,23)

InChI Key

OHTSYFULOVAINM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=O)NC2=O)C3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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